Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-
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Overview
Description
Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- is a complex organic compound characterized by the presence of a phenol group and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions to form the desired phenol derivative . The reaction conditions often include high temperatures and the presence of a strong base to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of phenol derivatives often involves the use of metal-catalyzed cross-coupling reactions. These methods allow for the efficient synthesis of complex phenol compounds with high yields and purity . The use of advanced catalytic systems and optimized reaction conditions is crucial for the large-scale production of these compounds.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions include quinones, halogenated phenols, and nitrophenols, which have various applications in organic synthesis and industrial processes .
Scientific Research Applications
Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of bioactive natural products and conducting polymers.
Medicine: Phenol derivatives are explored for their use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in electron transfer reactions, which are crucial for its biological activity . The imidazolidine ring contributes to the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- can be compared with other phenolic compounds, such as:
Hydroxybenzoic acids: These compounds have similar antioxidant properties but differ in their structural complexity.
Phenolic aldehydes: These compounds are less stable and have different reactivity profiles compared to phenol derivatives.
Flavonoids: These polyphenolic compounds have multiple phenol groups and exhibit a broader range of biological activities.
The uniqueness of Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- lies in its combination of a phenol group and an imidazolidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
564478-88-2 |
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Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-yl]phenol |
InChI |
InChI=1S/C23H24N2O/c1-24-21(17-11-5-3-6-12-17)22(18-13-7-4-8-14-18)25(2)23(24)19-15-9-10-16-20(19)26/h3-16,21-23,26H,1-2H3/t21-,22-/m0/s1 |
InChI Key |
SIJDMPQWHYUGAW-VXKWHMMOSA-N |
Isomeric SMILES |
CN1[C@H]([C@@H](N(C1C2=CC=CC=C2O)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1C(C(N(C1C2=CC=CC=C2O)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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